

# Application Notes and Protocols for Measuring RIPK2-IN-3 Efficacy

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## Compound of Interest

Compound Name:	RIPK2-IN-3
CAS No.:	1290490-78-6
Cat. No.:	B3390941

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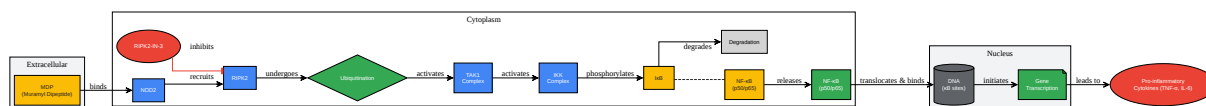
## Introduction

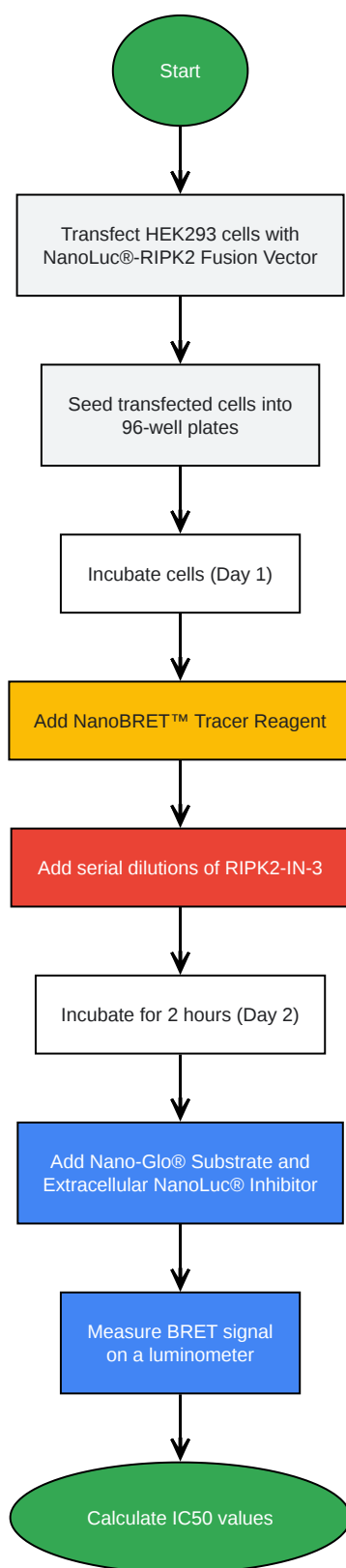
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2.<sup>[1][2]</sup> Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.<sup>[3][4]</sup> This activation results in the production of pro-inflammatory cytokines and is essential for the innate immune response.<sup>[4][5]</sup> Dysregulation of the RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, making it an attractive therapeutic target.<sup>[2][5]</sup>

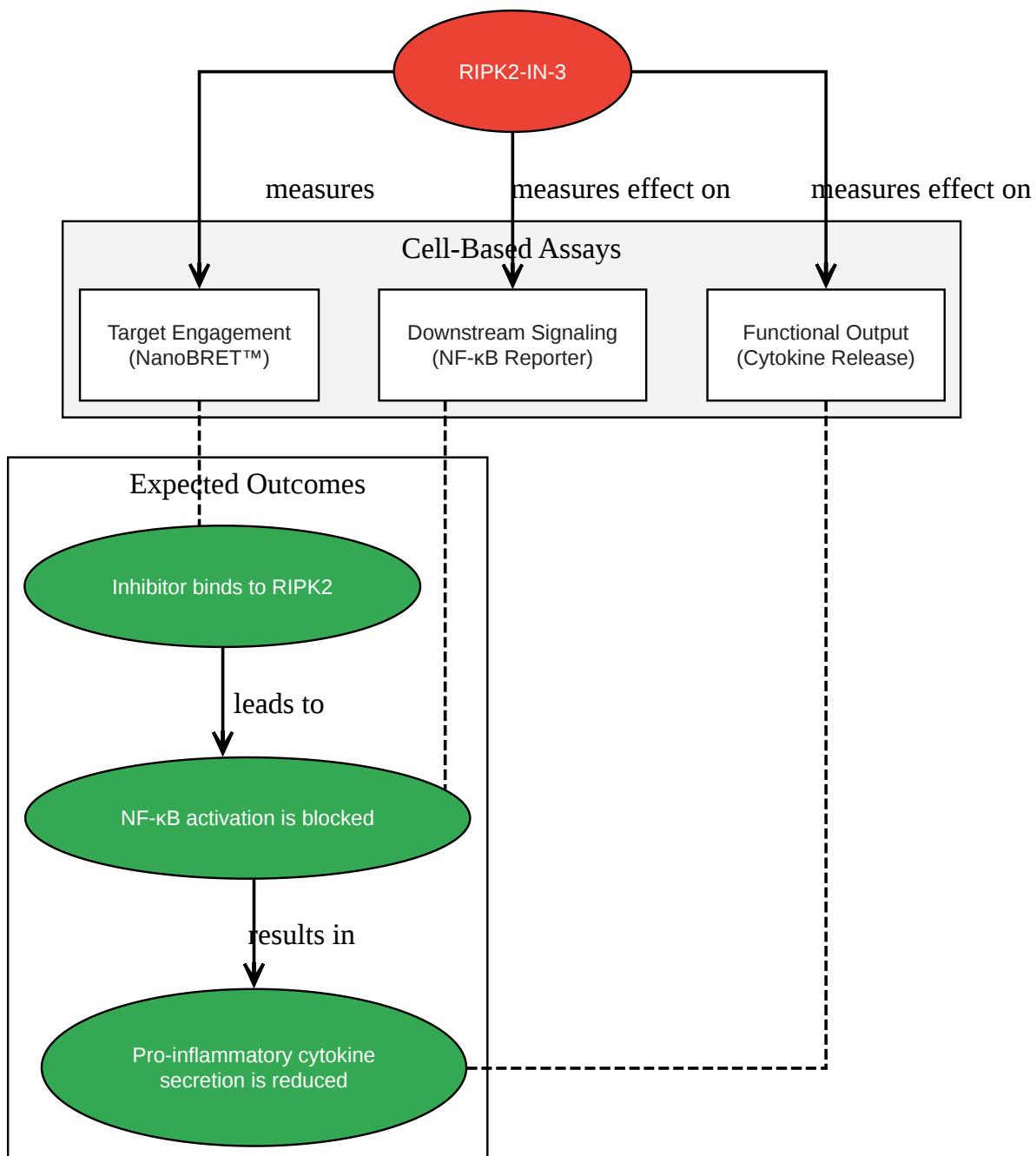
**RIPK2-IN-3** is a small molecule inhibitor of RIPK2.<sup>[6]</sup> These application notes provide detailed protocols for cell-based assays to quantify the efficacy of **RIPK2-IN-3** in a laboratory setting. The described assays will enable researchers to assess the inhibitor's target engagement, its impact on downstream signaling, and its functional consequences on cellular responses.

## RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2-RIPK2 signaling pathway leading to the activation of NF- $\kappa$ B and the subsequent transcription of pro-inflammatory genes.







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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring RIPK2-IN-3 Efficacy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3390941/docs#application-notes-and-protocols-for-measuring-ripk2-in-3-efficacy>]

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